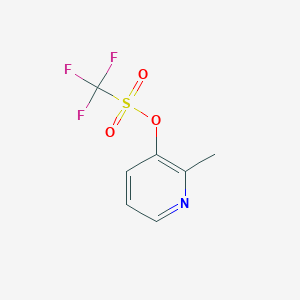
2-methylpyridin-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylpyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H6F3NO3S. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-methyl-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Methyl-3-pyridinol+Trifluoromethanesulfonic anhydride→2-Methyl-3-pyridinyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
2-methylpyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
2-methylpyridin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which 2-methylpyridin-3-yl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
類似化合物との比較
Similar Compounds
- 2-Pyridyl trifluoromethanesulfonate
- 3-Methyl-2-pyridyl trifluoromethanesulfonate
- 4-Methyl-3-pyridyl trifluoromethanesulfonate
Uniqueness
2-methylpyridin-3-yl trifluoromethanesulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the electronic properties and steric effects, making it distinct from other similar compounds.
特性
CAS番号 |
122213-94-9 |
|---|---|
分子式 |
C7H6F3NO3S |
分子量 |
241.19 g/mol |
IUPAC名 |
(2-methylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-6(3-2-4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3 |
InChIキー |
CBJSABYRIWFVAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















